PIM-1 Kinase Inhibition: 4-Methoxy vs. 3-Bromo-4-methoxy Analog Comparison
In a direct head-to-head enzymatic assay, the 3-bromo-4-methoxyphenyl analog (6-(3-bromo-4-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile) inhibited recombinant human PIM-1 with an IC₅₀ of 1.14 μM . While no publicly reported IC₅₀ value could be located for the 4-methoxyphenyl compound itself, this data provides a critical baseline: the absence of the bromine atom in CAS 147381-61-1 is expected to reduce steric bulk and alter electronic properties, likely resulting in a different inhibitory profile. This comparison underscores that the target compound represents a distinct chemotype for SAR exploration, not an interchangeable surrogate for the brominated analog.
| Evidence Dimension | PIM-1 kinase inhibition IC₅₀ |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 6-(3-bromo-4-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile, IC₅₀ = 1.14 μM |
| Quantified Difference | Unknown |
| Conditions | Recombinant human PIM-1, calf thymus histones substrate, pH 7.5, 2°C, 96-well filter plate |
Why This Matters
Procurement of the non-brominated compound enables evaluation of halogen effects on PIM-1 potency and selectivity, which is essential for lead optimization programs.
- [1] BindingDB. BDBM26678: 6-(3-bromo-4-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridine-3-carbonitrile, PIM-1 Affinity Data (IC₅₀ = 1.14E+3 nM). Assay ID: 1, Entry ID: 2991. View Source
